molecular formula C16H11ClF3N3OS B15012626 5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15012626
M. Wt: 385.8 g/mol
InChI Key: AIIGTIGOKSHEEB-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the compound is obtained by reacting the oxadiazole intermediate with 3-(trifluoromethyl)aniline under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects in various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE include other oxadiazole derivatives with different substituents. Examples include:

  • 5-(2-BROMOPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
  • 5-(2-METHOXYPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl and trifluoromethylphenyl groups may impart unique properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C16H11ClF3N3OS

Molecular Weight

385.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H11ClF3N3OS/c17-13-7-2-1-6-12(13)14-22-23(15(25)24-14)9-21-11-5-3-4-10(8-11)16(18,19)20/h1-8,21H,9H2

InChI Key

AIIGTIGOKSHEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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